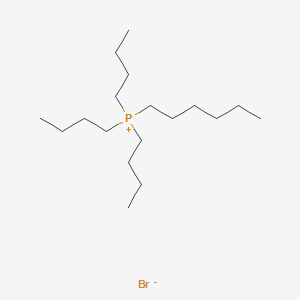
Acide 5-(4-chlorophényl)isoxazole-3-carboxylique
Vue d'ensemble
Description
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the formula C10H6ClNO3 . It has a molecular weight of 223.61 .
Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid consists of a five-membered isoxazole ring attached to a phenyl ring and a carboxylic acid group . The isoxazole ring contains an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a solid compound with a melting point of 200.0 °C . It has a molecular weight of 223.61 and a formula of C10H6ClNO3 .Applications De Recherche Scientifique
Découverte et développement de médicaments
Les composés isoxazoliques, y compris « l’acide 5-(4-chlorophényl)isoxazole-3-carboxylique », sont largement reconnus dans la recherche sur la découverte de médicaments pour leurs diverses activités biologiques. Ils servent de fragments cruciaux dans le développement de médicaments dotés de propriétés anticancéreuses, agissant comme inhibiteurs potentiels de la HDAC, et montrant une activité antioxydante, antibactérienne et antimicrobienne. L’échafaudage isoxazole est une structure centrale que l’on retrouve dans de nombreux médicaments, comme les antibiotiques (sulfaméthoxazole), les agonistes des récepteurs GABAA (muscimol), les neurotoxines (acide iboténique), les inhibiteurs de la COX2 (parécoxib) et les agents immunosuppresseurs (léflunomide) .
Recherche en protéomique
« L’this compound » est disponible à l’achat en tant que produit pour la recherche en protéomique. Ce domaine implique l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. La formule moléculaire du composé (C10H6ClNO3) et sa masse moléculaire (223,61) suggèrent son utilité dans diverses applications protéomiques .
Chimie computationnelle
Le composé est également pertinent dans les programmes de chimie computationnelle tels qu’Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD. Ces programmes peuvent produire des visualisations de simulations impressionnantes qui sont cruciales pour comprendre les interactions et la dynamique moléculaires .
Chimie synthétique
En chimie synthétique, les composés isoxazoliques sont des intermédiaires dans la synthèse de divers dérivés. Par exemple, ils peuvent être traités avec différents isocyanates de phényle substitués disponibles dans le commerce pour fournir des dérivés d’urée dans des conditions spécifiques .
Safety and Hazards
Mécanisme D'action
Mode of Action
The exact mode of action of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is not clearly understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .
Biochemical Pathways
The biochemical pathways affected by 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid are not well-documented. It is likely that the compound influences several pathways, given its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent changes in cellular processes .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTZVRLESCICCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360696 | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33282-22-3 | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)



![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)








![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)